Geniposidsäure

Übersicht

Beschreibung

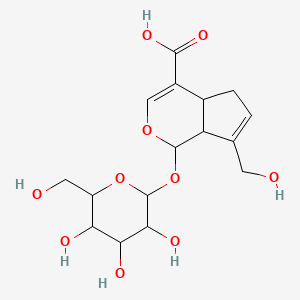

Geniposidsäure ist eine natürliche chemische Verbindung, die als Iridoidglykosid klassifiziert wird. Sie kommt in verschiedenen Pflanzen vor, darunter Eucommia ulmoides und Gardenia jasminoides . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen großes Interesse geweckt.

Wissenschaftliche Forschungsanwendungen

Geniposidic acid has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

- Investigated for its anti-inflammatory, anti-cancer, and anti-aging effects .

- Potential therapeutic applications in treating liver diseases, diabetes, and neurodegenerative disorders .

Industry:

Wirkmechanismus

Target of Action

Geniposidic acid (GPA) is a bioactive compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a promising therapeutic target for bone metabolism diseases . Additionally, GPA has been found to target isocitrate dehydrogenase (IDH)1 and IDH2 .

Mode of Action

GPA interacts with its targets to exert various effects. It activates FXR, which promotes bone formation and treats osteoporosis . In vitro, GPA reduces the miR-144-5p level, directly acting on IDH1 and IDH2, and improves the function of Enmh cells by modulating the TCA cycle in an ethanol-induced hepatocyte apoptosis model .

Biochemical Pathways

The mechanisms of action of GPA mainly include anti-oxidation, anti-inflammation, and the regulation of apoptosis . It has been reported that GPA activates a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice . Furthermore, GPA has been found to induce apoptosis in various cell lines through the activation of mitogen-activated protein kinase members and the mitochondrial pathway .

Pharmacokinetics

The pharmacokinetics of GPA involves how the compound is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

GPA administration significantly improves cognitive impairment, reduces Aβ accumulation and neuronal apoptosis in Alzheimer’s disease mice, and alleviates inflammation and axonal injury of Aβ1-42-induced neurons . It also enhances the osteogenic activity and mineralization of osteoblasts .

Action Environment

Environmental factors can influence the extraction and thus the bioavailability of GPA. For instance, annual sunshine duration has been found to be significantly and positively correlated to the contents of GPA . Furthermore, altitude has been reported to influence the content of active substances like GPA .

Biochemische Analyse

Biochemical Properties

Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .

Cellular Effects

Geniposidic acid has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .

Molecular Mechanism

The molecular mechanism of geniposidic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, geniposidic acid has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .

Temporal Effects in Laboratory Settings

Geniposidic acid has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .

Dosage Effects in Animal Models

The effects of geniposidic acid vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .

Metabolic Pathways

Geniposidic acid is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Geniposidsäure kann durch Hydrolyse von Geniposid synthetisiert werden, das aus den Früchten von Gardenia jasminoides gewonnen wird . Der Hydrolyseprozess beinhaltet die Verwendung saurer oder enzymatischer Bedingungen, um Geniposid in this compound und andere Nebenprodukte zu zerlegen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise aus pflanzlichen Quellen gewonnen, wobei grüne Extraktionstechniken verwendet werden, um schädliche organische Lösungsmittel zu vermeiden . Dem Extraktionsprozess folgen Reinigungsschritte, wie z. B. Hochleistungsflüssigkeitschromatographie, um Verunreinigungen zu entfernen und die Verbindung zu konzentrieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Geniposidsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Gängige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um this compound zu reduzieren.

Substitution: Substitutionsreaktionen können unter sauren oder basischen Bedingungen stattfinden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie:

Biologie:

- Untersucht auf ihre antioxidativen Eigenschaften und ihre Fähigkeit, zellulären oxidativen Stress zu mildern .

Medizin:

- Untersucht auf ihre entzündungshemmenden, krebshemmenden und Anti-Aging-Effekte .

- Potenzielle therapeutische Anwendungen bei der Behandlung von Lebererkrankungen, Diabetes und neurodegenerativen Erkrankungen .

Industrie:

Wirkmechanismus

This compound übt ihre Wirkungen durch mehrere molekulare Ziele und Signalwege aus. Sie aktiviert den Akt/Nrf2/OGG1-Signalweg, um oxidativen Stress in Zellen zu lindern . Zusätzlich wurde gezeigt, dass sie die Expression verschiedener Gene reguliert, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Genipin

- Geniposid

- Iridoidglykoside

Vergleich: Geniposidsäure ist aufgrund ihrer spezifischen Molekülstruktur und der Bandbreite an biologischen Aktivitäten, die sie aufweist, einzigartig. Während Genipin und Geniposid einige Ähnlichkeiten in ihren entzündungshemmenden und antioxidativen Eigenschaften aufweisen, hat this compound deutliche Vorteile hinsichtlich ihrer Anti-Aging- und Krebshemmenden Wirkungen .

Eigenschaften

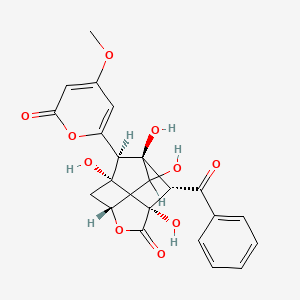

IUPAC Name |

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

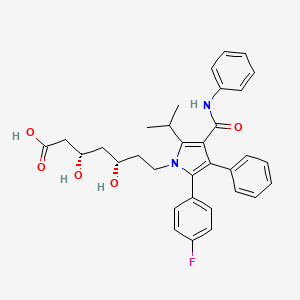

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

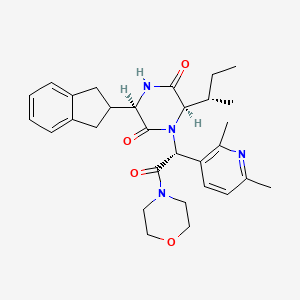

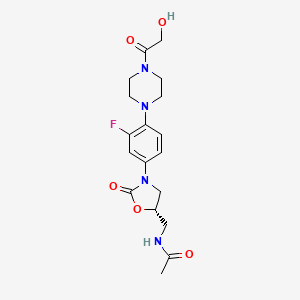

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)